molecular formula C15H14N2O4 B2566813 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795299-99-8

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2566813
CAS RN: 1795299-99-8
M. Wt: 286.287
InChI Key: XVUUIEYAHYLWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one, also known as J147, is a synthetic compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound was developed by researchers at the Salk Institute for Biological Studies and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various azetidinone derivatives and heterocyclic compounds, which are structurally related or share functional groups with the compound of interest. For instance, Chopde et al. (2012) detailed the preparation of azetidinones analogues through Betti’s condensation reaction, followed by further treatments to yield compounds that were screened for antimicrobial activities against different bacterial strains, showing promising antibacterial activities against some strains (Chopde, Meshram, & Pagadala, 2012).

Biological Activity Evaluation

Significant efforts have been made to evaluate the biological activities of compounds with structural similarities to "6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one." Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, assessing their insecticidal and antibacterial potential, which highlights the method's effectiveness in developing compounds with potential biological applications (Deohate & Palaspagar, 2020).

Potential for Cognitive Disorders Treatment

Verhoest et al. (2012) identified PF-04447943, a novel PDE9A inhibitor with a structure featuring a pyrimidinylmethylpyrrolidinylpyrazolopyrimidinone core, indicating its advancement into clinical trials for the treatment of cognitive disorders. This compound demonstrates procognitive activity in rodent models and synaptic stabilization, suggesting a promising avenue for therapeutic applications in cognitive impairments (Verhoest et al., 2012).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) described the synthesis of coumarin derivatives containing pyrazole and indenone rings, showcasing significant antioxidant and antihyperglycemic activities. This study emphasizes the potential therapeutic applications of such compounds in managing oxidative stress and diabetes (Kenchappa et al., 2017).

properties

IUPAC Name

6-methyl-4-[1-(pyridine-3-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-5-12(6-14(18)20-10)21-13-8-17(9-13)15(19)11-3-2-4-16-7-11/h2-7,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUUIEYAHYLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one

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